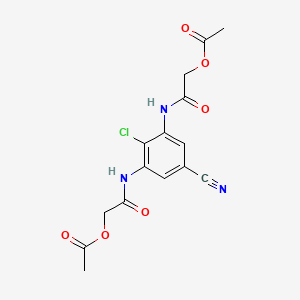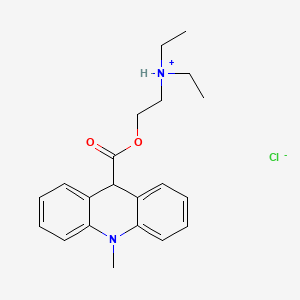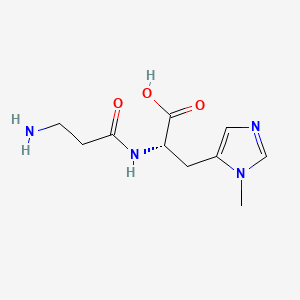
Anserine
Overview
Description
Anserine, also known as β-alanyl-3-methylhistidine, is a dipeptide containing β-alanine and 3-methylhistidine . It is a derivative of carnosine, which has been methylated . Both this compound and carnosine chelate copper . Due to its methylation, this compound is more stable in serum and resistant to degradation than carnosine . This compound can be found in the skeletal muscle and brain of mammals and birds .
Synthesis Analysis
This compound is a natural analogue of carnosine, which is somewhat more resistant to hydrolysis by carnosinase . It is more prevalent in the mammalian and human tissues, whereas its analogues such as this compound, which is methylated at the N π of imidazole, is present in birds and fish .
Molecular Structure Analysis
The molecular formula of this compound is C10H16N4O3 . It is a dipeptide containing β-alanine and 3-methylhistidine .
Chemical Reactions Analysis
This compound is a multifunctional dipeptide. Based on its biochemical properties, it has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products .
Physical And Chemical Properties Analysis
This compound has a molar mass of 240.25904 g/mol . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 526.0±60.0 °C at 760 mmHg .
Scientific Research Applications
Antioxidant and Therapeutic Properties
Anserine is a bioactive dipeptide found in muscles and brains of vertebrates. It has been extensively studied for its physiological effects, including antioxidant properties, buffering activity, and potential therapeutic applications. This compound and its homologs like carnosine are commonly present in skeletal muscle cells and other tissues. Their occurrence in food and dietary intake is also of interest for the prevention of human health issues and to safeguard meat quality. Their antioxidant capacity and therapeutic potential in various pathologies, particularly those associated with enhanced generation of lipid peroxidation products, are noteworthy (Peiretti & Meineri, 2015) (Derave, de Courten, & Baba, 2019).
Nutritional Significance
In addition to its antioxidant properties, this compound's dietary and nutritional significance is also a subject of interest. Its role in immunology, promotion of wound healing, and maintaining cellular homeostasis are areas of current research. These findings are valuable for researchers and professionals in fields like chemistry, food science, biochemistry, health sciences, and sports sciences (You, 2015).
Intestinal Absorption and Blood Clearance
Studies on the kinetics of this compound's absorption into blood and clearance after ingestion show that it is absorbed intact in human blood and is hydrolyzed to pi-methylhistidine and beta-alanine by serum and tissue carnosinases. This research is crucial for understanding the biological effects of this compound post-digestion (Kubomura, Matahira, Masui, & Matsuda, 2009).
Potential in Functional Foods
Exercise-Induced Oxidative Stress and Cellular Homeostasis
This compound has been studied for its effects on exercise-induced oxidative stress and cell integrity in healthy individuals. Its supplementation has shown to preserve cellular homeostasis and enhance antioxidant activity, important for chronic disease prevention. These findings are significant for understanding this compound's role in sports and health sciences (Alkhatib, Feng, Huang, Kuo, & Hou, 2020).
Adsorption Characteristics
Research on the adsorption characteristics of this compound on colloidal silver nanoparticles offers insights into its interaction dynamics at the molecular level. Such studies are vital for understanding the broader applications of this compound in biochemistry and molecular biology (Thomas, Maiti, Mukherjee, & Kapoor, 2013).
Cognitive Function and Neurophysiology
Studies involving functional MRI assessments have shown that this compound supplementation can impact cognitive function and alter network connectivity in the brain. These findings are critical for exploring this compound's potentialin cognitive health and neurophysiology (Rokicki et al., 2015).
Effects on Cognitive Functioning and Physical Capacity
This compound and carnosine supplementation has been investigated for its potential beneficial effects on cognitive functioning and physical activity in the elderly. These findings suggest promising effects on cognitive functioning and physical capacity, highlighting the need for further studies in this area (Szcześniak, Budzeń, Kopeć, & Rymaszewska, 2014).
Diabetic Conditions
Research indicates that this compound has a higher antioxidant capacity compared to carnosine and can activate the intracellular heat shock protein (Hsp70) and hemeoxygenase (HO-1) defense system under oxidative and glycative stress. This compound treatment in diabetic mice shows improvement in glucose homeostasis and nephropathy, suggesting its protective actions under diabetic conditions (Peters et al., 2018).
Molecular Identification
The molecular identity of carnosine N-methyltransferase, which catalyzes the formation of this compound, has been identified. This has implications for understanding the biological functions of this compound and its physiological role in various tissues (Drożak et al., 2013).
Muscle Anti-Fatigue Effect
Studies have proposed methods to evaluate the anti-fatigue effect of this compound, showing that it can alleviate muscle fatigue in humans. These findings are significant for applications in sports science and physical rehabilitation (Kishi et al., 2014).
Antioxidant Activity
This compound's antioxidant activity has been examined for its peroxyl radical-trapping ability at physiological concentrations. This research is crucial for understanding the role of this compound as an endogenous antioxidant in brain and muscle (Kohen, Yamamoto, Cundy, & Ames, 1988).
Transport by Human Proton-Coupled Peptide Transporters
The study of this compound as a substrate of the H+/peptide cotransporters PEPT1 and PEPT2 highlights its role in intestinal absorption after food intake. This has implications for the design of new substrates of peptide transporters, such as orally administered prodrugs (Geissler et al., 2010).
Neurovascular-Unit Dysfunction and Spatial Memory
This compound supplementation has shown to improve memory functions in Alzheimer’s disease model mice by exerting a protective effect on the neurovascular units. This suggests its potential application in neurodegenerative diseases (Kaneko et al., 2017).
Anti-Fatigue Effect Verification
Further studies have verified this compound's anti-fatigue effect in humans, providing direct evidence of its effectiveness in reducing muscle fatigue. This has important implications for its use in enhancing physical performance and recovery (Kishi, Kubomura, & Sugiura, 2013).
Physiological Effects from Fish Extract
The separation and examination of this compound from fish extract have demonstrated its potential anti-fatigue effect and strong antioxidant capabilities. These properties make this compound a candidate for use in functional foods and cosmetics, underscoring its versatility (Kikuchi, Matahira, & Sakai, 2004).
Impact on Healthy Aging
The study of carnosine and this compound in healthy aging, involving functional MRI and neuropsychological assessments, suggests that these compounds may have cognitive benefits, particularly in the elderly. This could have significant implications for age-related cognitive decline (Wolf et al., 2015).
Anti-Hyperuricemic Effect
This compound's therapeutic ability for hyperuricemia has been validated through a comprehensive multiomics analysis. Its role in improving liver and kidney function and modulating urate-related transporter expressions in the kidneys highlights its potential in preventing and treating hyperuricemia (Halimulati et al., 2023).
Rheumatoid Arthritis Effects
The study of this compound and glucosamine supplementation in rats with rheumatoid arthritis has shown significant effects on inflammatory markers and physical capacity. This indicates the therapeutic potential of these supplements for autoimmune disorders like RA (Zhao, Chen, Cheng, Shi, & Peng, 2020).
Mechanism of Action
Target of Action
Anserine, a dipeptide containing β-alanine and 3-methylhistidine , is a derivative of carnosine . It is found in the skeletal muscle and brain of mammals and birds . This compound’s primary targets are copper ions, which it chelates . This chelation is a method used by antioxidants to protect their targets from oxidative stress .
Mode of Action
This compound interacts with its targets (copper ions) through chelation . This interaction prevents the copper ions from undergoing Fenton reactions with peroxides, thus protecting against oxidative stress . This compound also has a free N-terminal of histidine that protects against zinc-caused neurotoxicity and regulates the Arc pathway, where the Arc protein is used to produce dendrite protein for connecting nerve cells .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the Arc pathway, where it helps regulate the production of dendrite protein for connecting nerve cells . This compound also has antioxidant properties, helping to scavenge lipid peroxidation products .
Pharmacokinetics
This compound is well-absorbed in the body, and its degradation by serum carnosinase-1 is less pronounced compared to carnosine . This makes this compound more stable in serum and resistant to degradation . The plasma and urinary pharmacokinetic profile of this compound in healthy volunteers has been evaluated following different doses of this compound (4–10–20 mg/kg body weight) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound has been found to reduce memory loss in an animal model study of Alzheimer’s disease . It reduced glial inflammatory activity, particularly of astrocytes . This compound-treated mice had greater pericyte surface area, which was commensurate with improved memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of this compound can impact its availability and function in the body . This compound is more prevalent in the diet of omnivores, with red meat (including beef) being a significant source . Therefore, diet can play a crucial role in determining the action and efficacy of this compound in the body.
Safety and Hazards
The available literature indicates no adverse events related to β-alanine usage, which is a component of Anserine . Side effects such as paresthesia may be observed if a large single high dose of β-alanine is taken, but the symptom can be attenuated either by using splitting doses or a sustained-release formula .
Future Directions
There is a growing interest from the broad scientific community to unravel the fundamental properties as well as the potential application spectrum of carnosine and related dipeptides . Anserine has been found to improve hyperuricemia via the gut–kidney axis, highlighting its potential in preventing and treating hyperuricemia .
Biochemical Analysis
Biochemical Properties
Anserine plays a crucial role in various biochemical reactions. It acts as an antioxidant, free radical scavenger, and pH buffer . This compound interacts with several biomolecules, including enzymes and proteins. For instance, it chelates copper and other transition metals, which helps in preventing oxidative stress by inhibiting Fenton reactions with peroxides . Additionally, this compound is more stable in serum and resistant to degradation compared to carnosine due to its methylation .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to reduce glial inflammatory activity, particularly in astrocytes, and improve memory in animal models of Alzheimer’s disease . This compound also enhances antioxidant activity, preserving cellular homeostasis and protecting cell integrity . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the activity of histone acetyltransferase p300, which plays a role in gene expression regulation . This compound also chelates copper and other transition metals, preventing oxidative stress . Additionally, it has been shown to regulate the PI3K-Akt pathway and coagulation via MYB, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and resistant to degradation, which contributes to its long-term effects on cellular function . Studies have shown that this compound can reduce hyperglycemia and plasma glucagon concentrations in hyperglycemic rats, indicating its potential long-term benefits . Elevated levels of this compound may also reflect incomplete protein digestion and malabsorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, intraperitoneal administration of 0.1 or 1 mg this compound to hyperglycemic rats reduced hyperglycemia and plasma glucagon concentrations . In another study, this compound supplementation at a dose of 1 g/day improved global cognitive function in animal models . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from carnosine by the enzyme carnosine-N-methyltransferase (CARNMT1), which transfers a methyl group onto carnosine . This compound also interacts with enzymes such as this compound synthetase and carnosine synthetase, playing a role in ATP-dependent pathways . Additionally, this compound has been shown to ameliorate purine metabolism abnormalities and alleviate inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by the human small intestine and transported in the blood . This compound is also resistant to hydrolysis by carnosinase, which contributes to its stability and distribution in the body . Furthermore, this compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the skeletal muscle and brain of mammals and birds . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its antioxidant and neuroprotective effects.
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIAHXIVFADCU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973950 | |
| Record name | Anserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
584-85-0 | |
| Record name | Anserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-β-alanyl-3-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDQ4N37UGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 228 °C | |
| Record name | Anserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



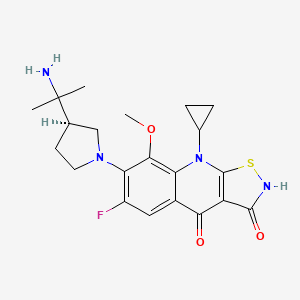


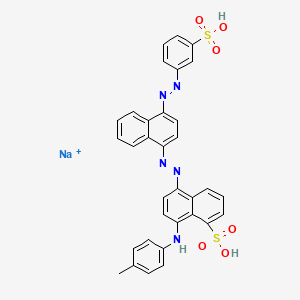

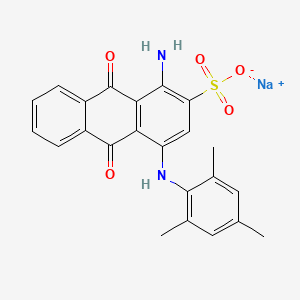


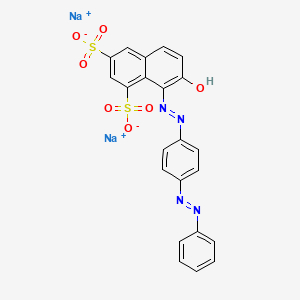
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

